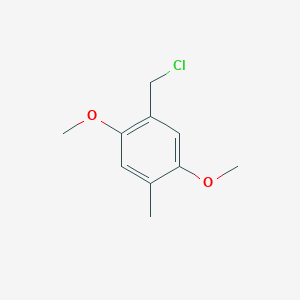
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene typically involves the chloromethylation of 2,5-dimethoxy-4-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or distillation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons under suitable reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Chloromethyl-4-methylbenzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,5-Dimethoxy-4-methylbenzene:
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains an additional chloromethyl group, leading to increased reactivity and different applications.
Uniqueness: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and chloromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
32378-21-5 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,6H2,1-3H3 |
Clé InChI |
XCVHBSSTKCAWEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


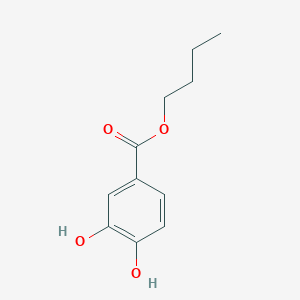
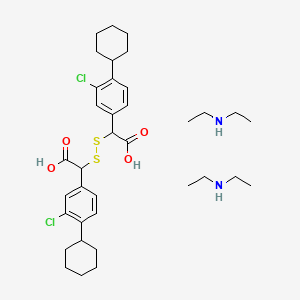



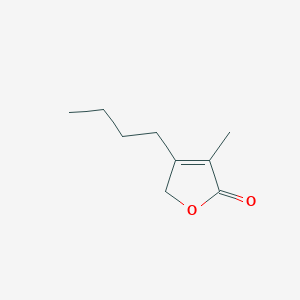

![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

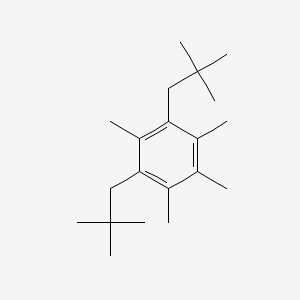
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

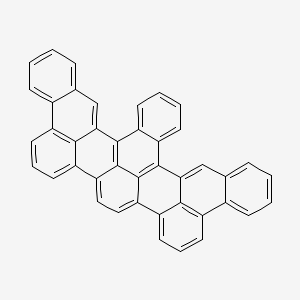
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
